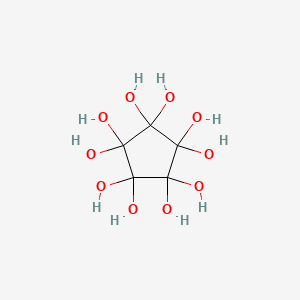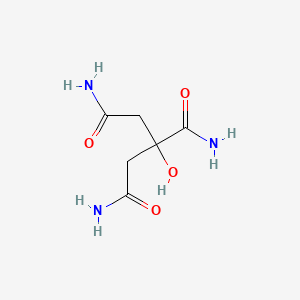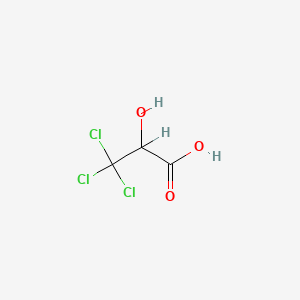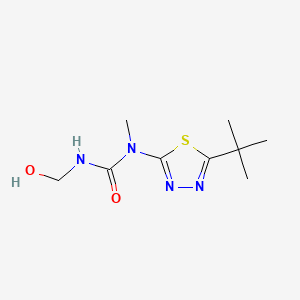
1,2-Diiodopropane
Übersicht
Beschreibung
1,2-Diiodopropane is an organic compound with the molecular formula C₃H₆I₂ It is a halogenated hydrocarbon where two iodine atoms are attached to the first and second carbon atoms of a propane chain
Vorbereitungsmethoden
1,2-Diiodopropane can be synthesized through several methods. One common synthetic route involves the addition of iodine to propylene. This reaction typically requires a catalyst and specific reaction conditions to ensure the proper addition of iodine atoms to the propylene molecule. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,2-Diiodopropane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the iodine atoms can be replaced by other atoms or groups. Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form propane by removing the iodine atoms. This can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Elimination Reactions: this compound can undergo elimination reactions to form propylene by removing the iodine atoms and forming a double bond between the carbon atoms.
Wissenschaftliche Forschungsanwendungen
1,2-Diiodopropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into molecules or to study the effects of halogenation on chemical properties.
Biology: The compound can be used in biochemical studies to investigate the interactions of halogenated hydrocarbons with biological molecules.
Medicine: Research into the potential medicinal applications of halogenated compounds includes studying their effects on biological systems and their potential use as therapeutic agents.
Industry: this compound is used in the production of other chemicals and materials, where its unique properties can be leveraged to achieve specific outcomes.
Wirkmechanismus
The mechanism by which 1,2-Diiodopropane exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atoms are replaced by nucleophiles, while in reduction reactions, the iodine atoms are removed to form propane. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,2-Diiodopropane can be compared to other halogenated hydrocarbons, such as:
1,2-Dibromopropane: Similar in structure but with bromine atoms instead of iodine. It has different reactivity and properties due to the different halogen atoms.
1,2-Dichloropropane: Contains chlorine atoms instead of iodine, leading to different chemical behavior and applications.
1,2-Difluoropropane: With fluorine atoms, this compound has distinct properties and reactivity compared to this compound.
The uniqueness of this compound lies in the presence of iodine atoms, which impart specific chemical properties and reactivity that differ from other halogenated compounds.
Eigenschaften
IUPAC Name |
1,2-diiodopropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6I2/c1-3(5)2-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXPOEJSKALLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975208 | |
| Record name | 1,2-Diiodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598-29-8 | |
| Record name | Propane, 1,2-diiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diiodopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diiodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Bromo-2-[2-(2-bromophenyl)ethyl]benzene](/img/structure/B3344094.png)









